molecular formula C9H17NO3 B062119 Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate CAS No. 168910-03-0

Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate

Cat. No.: B062119
CAS No.: 168910-03-0
M. Wt: 187.24 g/mol
InChI Key: KHNXOQGYXTWJOP-UHFFFAOYSA-N
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Description

Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate is an organic compound with the molecular formula C9H17NO3. It is a carbamate derivative, characterized by the presence of a tert-butyl group, an oxirane ring, and a carbamate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with an epoxide. One common method is the reaction of tert-butyl carbamate with 2-methyloxirane (propylene oxide) under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack of the carbamate nitrogen on the epoxide ring, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted under controlled temperature and pressure conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate is unique due to its specific combination of a tert-butyl group, an oxirane ring, and a carbamate moiety. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic and research applications. Its ability to undergo a wide range of chemical reactions and its utility as a building block in organic synthesis further highlight its uniqueness .

Properties

IUPAC Name

tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-5-9(4)6-12-9/h5-6H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNXOQGYXTWJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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